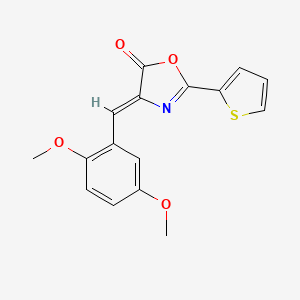

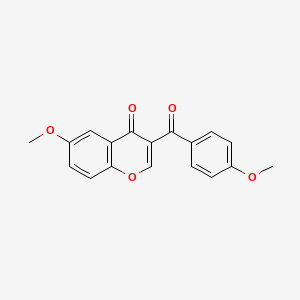

![molecular formula C14H12N6OS B5545895 6-(3-甲氧基苯基)-3-(3-甲基-1H-吡唑-5-基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑](/img/structure/B5545895.png)

6-(3-甲氧基苯基)-3-(3-甲基-1H-吡唑-5-基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" represents a class of heterocyclic compounds that have garnered attention due to their promising pharmacological potentials and the significant possibilities for chemical modification. This class, comprising pyrazole, 1,2,4-triazole, and thiadiazole moieties, is particularly noted for its structural versatility and potential interactions with various biological targets. The combination of these heterocycles in one molecule increases the likelihood of producing compounds with desirable biological activities, making them attractive candidates for further scientific exploration and potential therapeutic applications (Fedotov et al., 2022).

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves multi-step reactions, starting with the formation of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, followed by its conversion into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. Subsequent steps include the creation of the 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol and its interaction with carboxylic acids, showcasing a complex synthetic pathway that enables the introduction of various functional groups into the core structure (Fedotov et al., 2022).

Molecular Structure Analysis

The structural determination of similar compounds has been facilitated by techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed insights into the molecular geometry, confirming the planarity of the triazolo[3,4-b][1,3,4]thiadiazole ring system and its spatial relationships with substituent groups, which are crucial for understanding the compound's potential interactions with biological targets (Heng-Shan Dong et al., 2005).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles is influenced by their heterocyclic structure, enabling a variety of reactions that can be utilized to further modify the compound. These reactions include the formation of Schiff bases and their subsequent reactions with acids and halides, offering pathways to synthesize a wide range of derivatives with diverse biological activities (S. Fedotov et al., 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential application in drug development. High-performance liquid chromatography and other analytical techniques are employed to ascertain these characteristics, ensuring that the synthesized compounds meet the necessary criteria for further pharmacological testing (S. Fedotov et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various biological targets, are determined through comprehensive studies involving molecular docking and in vitro testing. These studies help in predicting the biological potential of the compounds and their mechanism of action, guiding the development of new therapeutic agents with optimized efficacy and safety profiles (S. Fedotov et al., 2022).

科学研究应用

抗癌特性

一项研究调查了三唑并噻二唑的体外抗氧化特性,并探讨了它们在 HepG2 细胞中的抗癌活性。这些化合物对肝细胞癌细胞系表现出剂量依赖性的细胞毒性作用,表明与各种检测中的标准品相比,它们具有细胞凋亡和有效的抗氧化特性 (Sunil 等人,2010 年)。

抗菌活性

另一项研究合成了一系列新的三唑并[3,4-b][1,3,4]噻二唑,带有吡唑,显示出对细菌和真菌的有效抗菌剂。某些化合物表现出对细菌和真菌生长的显着抑制作用,与标准药物相当 (Reddy 等人,2010 年)。

抗氧化作用

专注于三唑并噻二唑化合物的合成和特性的研究揭示了它们显着的药理潜力。一个分子中杂环的结构组合增加了与生物靶标的相互作用,提供了一种开发具有特定活性的物质的方法 (Fedotov 等人,2022 年)。

一锅合成和评价

一项研究描述了三唑并[3,4-b][1,3,4]噻二唑衍生物的高效一锅合成及其抗菌评价,突出了该方法的简单性和这些化合物作为生物活性分子的潜力 (Jilloju 等人,2021 年)。

分子对接研究

探索了带有吡唑部分的噻二嗪和三唑硫酮的设计和合成,对各种菌株表现出良好的抗菌活性。分子对接研究提供了对它们可能的抑制作用的见解,表明这些化合物是抗菌疗法进一步开发的候选者 (Nayak & Poojary,2020 年)。

属性

IUPAC Name |

6-(3-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c1-8-6-11(16-15-8)12-17-18-14-20(12)19-13(22-14)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGRMWFIKZCJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)